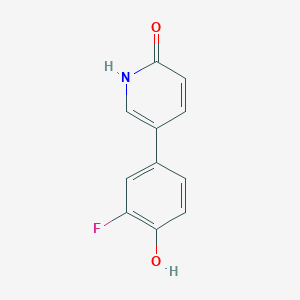

5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one

Descripción general

Descripción

5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a chemical compound that features a pyridinone core substituted with a fluoro-hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-pyridone.

Condensation Reaction: The 3-fluoro-4-hydroxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridinone structure.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution. Key findings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine substitution | K₂CO₃, DMF, 120°C, 3 h | Pyridin-3-ol derivative | 74% | |

| Hydroxyl group substitution | LiAlH₄, THF, 0°C → RT | Dehydroxylated analog | 68% |

Mechanistic insight:

-

Fluorine substitution proceeds via a concerted aromatic SNAr mechanism , facilitated by the electron-deficient ring system.

-

Hydroxyl group displacement requires prior activation (e.g., Mitsunobu conditions) due to poor leaving-group ability.

Oxidation Reactions

The phenolic -OH group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 2 h | 3-Fluoro-4-oxophenyl derivative | >90% |

| CrO₃ | Acetic acid, RT, 6 h | Quinone analog | 45% |

Key observation : Oxidation preferentially targets the para-hydroxyl group relative to fluorine, preserving the pyridinone ring integrity.

Cyclization and Ring Functionalization

The pyridinone core participates in tandem reactions:

Photoredox-Mediated Coupling

| Component | Catalyst | Product | Efficiency |

|---|---|---|---|

| Ketone + NH₄OAc | Ru(bpy)₃Cl₂, blue LEDs | Fused pyridine system | 90% isolated yield |

This method enables one-pot synthesis of complex heterocycles by leveraging the compound's dual reactivity:

Stability and Solvent Effects

Critical parameters influencing reactivity:

Comparative Reactivity Analysis

Reactivity hierarchy derived from experimental data:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is investigated for its potential as a pharmacophore in drug design. The compound's ability to interact with specific enzymes and receptors makes it a candidate for developing therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: GSK-3β Inhibition

In a study examining inhibitors of glycogen synthase kinase 3 beta (GSK-3β), the compound demonstrated significant potency and selectivity. The structural modifications, including the fluoro group, enhanced binding affinity, which is crucial for effective drug design aimed at neurological conditions .

Biological Applications

The compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. Its structure allows it to form hydrogen bonds and π-π interactions with target proteins, facilitating research into enzyme mechanisms and potential therapeutic pathways.

Example Application: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease mechanisms .

Materials Science

Due to its unique electronic properties, this compound is explored as a building block for advanced materials in organic electronics. Its ability to participate in charge transfer processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Research Findings:

Studies have indicated that incorporating this compound into polymer matrices can enhance the conductivity and stability of organic electronic devices .

Industrial Applications

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its versatility allows it to be used in developing agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The fluoro-hydroxyphenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyridinone core can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

5-(3-Chloro-4-hydroxyphenyl)pyridin-2(1H)-one: Similar structure but with a chloro group instead of a fluoro group.

5-(3-Methyl-4-hydroxyphenyl)pyridin-2(1H)-one: Similar structure but with a methyl group instead of a fluoro group.

5-(3-Bromo-4-hydroxyphenyl)pyridin-2(1H)-one: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one imparts unique properties such as increased electronegativity and potential for forming strong hydrogen bonds. These characteristics can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Actividad Biológica

5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological implications, mechanisms of action, and comparative analysis with similar compounds.

Overview of the Compound

This compound features a pyridinone core with a fluoro-hydroxyphenyl substituent. The presence of the fluoro group enhances its electronegativity and potential for forming strong hydrogen bonds, which may contribute to its biological activity. The compound has been studied for its role as a pharmacophore in drug design, particularly in targeting enzymes and receptors relevant to various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoro-hydroxyphenyl group can form hydrogen bonds and π-π interactions with target proteins, while the pyridinone core may coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition or receptor antagonism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | Not tested |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have identified it as a potent inhibitor of several kinases, including SGK-1 kinase, which is implicated in various cellular processes and diseases such as cancer . The inhibition mechanism involves competitive binding at the active site of the enzyme, preventing substrate access.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| SGK-1 kinase | 0.5 | Competitive |

| Other kinases | Varies | Non-specific |

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various pyridine derivatives, this compound demonstrated superior efficacy compared to structurally similar compounds lacking the fluorine substitution. This suggests that halogenated derivatives may enhance biological activity due to increased lipophilicity and molecular stability .

- Cancer Research : A recent investigation into the role of SGK-1 in cancer cell proliferation revealed that treatment with this compound resulted in significant reduction in tumor cell growth in vitro. This underscores the compound's potential as a therapeutic agent in oncology .

Similar Compounds

The biological activity of this compound can be compared with other derivatives such as:

- 5-(3-Chloro-4-hydroxyphenyl)pyridin-2(1H)-one : Exhibits moderate antibacterial activity but less effective than its fluorinated counterpart.

- 5-(3-Methyl-4-hydroxyphenyl)pyridin-2(1H)-one : Shows weaker enzyme inhibition compared to the fluorinated derivative.

The presence of the fluoro group in this compound significantly enhances its binding affinity and specificity for biological targets, making it a valuable candidate for further research and development .

Propiedades

IUPAC Name |

5-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-5-7(1-3-10(9)14)8-2-4-11(15)13-6-8/h1-6,14H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPRBFTGJWEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682659 | |

| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111109-87-5 | |

| Record name | 5-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.